molecular formula C21H22N4O2S B2826448 2-(allylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627048-12-8

2-(allylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2826448
CAS No.: 627048-12-8
M. Wt: 394.49
InChI Key: LMZHXDWNTQZCHE-UHFFFAOYSA-N
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Description

2-(allylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a heterocyclic compound. Structurally, it features a pyrimidine core fused to a quinoline ring, with various functional groups such as an allylthio group, pyridinyl moiety, and dimethyl substituents. Its complex structure suggests significant chemical reactivity and potential biological activity, making it an interesting target for research in both synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process. A potential synthetic route might involve the following steps:

  • Formation of the Quinoline Ring : Starting from an appropriate aniline derivative, the quinoline ring can be constructed through a Friedländer synthesis, which involves condensing the aniline with a carbonyl compound in the presence of a base.

  • Introduction of the Pyridine Ring : The pyridine moiety can be introduced through a coupling reaction such as the Suzuki or Heck reaction.

  • Functional Group Modifications : The allylthio group and dimethyl substituents can be introduced via nucleophilic substitution and alkylation reactions respectively.

Industrial Production Methods: While the detailed industrial methods can vary, large-scale production often involves optimized catalytic processes and more efficient routes for each step mentioned above, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound may undergo oxidative reactions, particularly at the allylthio group, forming sulfoxides or sulfones.

  • Reduction : Reduction reactions can modify the quinoline or pyridine rings, possibly leading to partially saturated derivatives.

  • Substitution : Nucleophilic substitution can occur, especially at positions activated by the pyridine and quinoline rings.

Common Reagents and Conditions:

  • Oxidation : Common reagents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

  • Reduction : Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

  • Substitution : For nucleophilic substitution, reagents such as alkyl halides and nucleophiles like thiols or amines are common.

Major Products:

  • Oxidation : Sulfoxides, sulfones.

  • Reduction : Partially or fully reduced derivatives of the core rings.

  • Substitution : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry::

  • Used as an intermediate in the synthesis of more complex molecules.

  • A tool in studying heterocyclic chemistry.

Biology::
  • Potential biological activity due to its heterocyclic structure, which can interact with biological targets.

Medicine::
  • The compound might be explored for potential therapeutic properties.

  • Analogs and derivatives could serve as lead compounds in drug discovery.

Industry::
  • Could be used in the development of new materials, dyes, or pigments due to its complex structure.

Mechanism of Action

While the exact mechanism of action would depend on the specific biological or chemical context, we can hypothesize that:

Molecular Targets and Pathways:

  • The heterocyclic core might interact with DNA, enzymes, or receptors, influencing various biochemical pathways.

  • The allylthio group may contribute to binding affinity with certain proteins or enzymes.

Comparison with Similar Compounds

Comparison with Other Compounds:

  • Similar heterocyclic compounds might include other fused ring systems like benzodiazepines or other pyrimidine-quinoline derivatives.

  • The uniqueness of 2

Properties

IUPAC Name

8,8-dimethyl-2-prop-2-enylsulfanyl-5-pyridin-4-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-4-9-28-20-24-18-17(19(27)25-20)15(12-5-7-22-8-6-12)16-13(23-18)10-21(2,3)11-14(16)26/h4-8,15H,1,9-11H2,2-3H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZHXDWNTQZCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC=C)C4=CC=NC=C4)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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